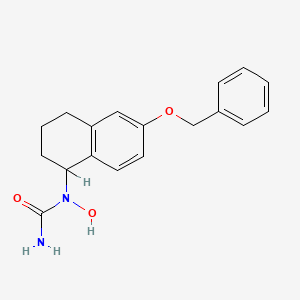
N-Hydroxy-N-(1,2,3,4-tetrahydro-6-(phenylmethoxy)-1-naphthalenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SK&F 107649 is a small molecule chemical compound developed by GlaxoSmithKline (GSK). It is known for its role as a 5-lipoxygenase (5-LOX) inhibitor, which makes it significant in the treatment of various inflammatory diseases, particularly glomerulonephritis .
Preparation Methods
The synthetic routes and reaction conditions for SK&F 107649 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through organic chemical reactions involving specific reagents and conditions to achieve the desired molecular structure .
Chemical Reactions Analysis
SK&F 107649 primarily undergoes reactions typical of organic compounds, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and conditions
Scientific Research Applications
Chemistry: As a 5-LOX inhibitor, it is used in research to understand the biochemical pathways involving lipoxygenases.
Biology: It helps in studying the role of 5-LOX in biological systems, particularly in inflammatory responses.
Medicine: The compound is being investigated for its therapeutic potential in treating inflammatory diseases like glomerulonephritis.
Industry: Its role as a biochemical tool in drug development and research makes it valuable in the pharmaceutical industry
Mechanism of Action
SK&F 107649 exerts its effects by inhibiting the enzyme 5-lipoxygenase (5-LOX). This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-LOX, SK&F 107649 reduces the production of leukotrienes, thereby attenuating inflammation. The molecular targets and pathways involved include the arachidonic acid pathway and the subsequent production of leukotrienes .
Comparison with Similar Compounds
SK&F 107649 is unique due to its specific inhibition of 5-LOX. Similar compounds include:
Zileuton: Another 5-LOX inhibitor used in the treatment of asthma.
MK-886: A leukotriene biosynthesis inhibitor that targets 5-LOX-activating protein (FLAP).
AA-861: A selective 5-LOX inhibitor used in research to study leukotriene biosynthesis
These compounds share the common feature of targeting the 5-LOX pathway but differ in their specific mechanisms and applications.
Properties
CAS No. |
139148-95-1 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-hydroxy-1-(6-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C18H20N2O3/c19-18(21)20(22)17-8-4-7-14-11-15(9-10-16(14)17)23-12-13-5-2-1-3-6-13/h1-3,5-6,9-11,17,22H,4,7-8,12H2,(H2,19,21) |
InChI Key |
HGXVXGSOOPCMHM-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)OCC3=CC=CC=C3)N(C(=O)N)O |
Synonyms |
N-hydroxy-N-(1,2,3,4-tetrahydro-6-(phenylmethoxy)-1-naphthalenyl)urea SK and F 107649 SK and F-107649 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















